2,3-Dihydroxyterephthalaldehyde

Übersicht

Beschreibung

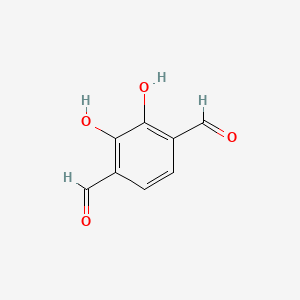

2,3-Dihydroxyterephthalaldehyde is an organic compound with the molecular formula C8H6O4. It is also known as 2,3-dihydroxybenzene-1,4-dicarboxaldehyde. This compound is characterized by the presence of two hydroxyl groups and two formyl groups attached to a benzene ring. It is a white to yellow crystalline solid that is soluble in organic solvents.

Vorbereitungsmethoden

2,3-Dihydroxyterephthalaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 2,3-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process. Another method involves the reaction of 2,3-dihydroxybenzene with formaldehyde in the presence of a catalyst to form the desired product .

Analyse Chemischer Reaktionen

2,3-Dihydroxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be further oxidized to form carboxylic acids. Reduction reactions can convert the formyl groups to hydroxyl groups, resulting in the formation of dihydroxy compounds. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Catalysis Dha is used to create COFs that demonstrate catalytic activity . For example, a COF made with Dha showed activity towards cyclic carbonates and oxazolidinones . In one study, a COF synthesized using 2,3-DhaTph was used in various cyclic carbonate syntheses .

- Gas Storage and Separation COFs can be used for the storage and capture of gases such as hydrogen, carbon dioxide, and ammonia . COFs have Lewis acidic boron atoms, making them suitable for trapping Lewis basic gases like ammonia . In one instance, COF-10 was able to adsorb ammonia, though the adsorption resulted in structural disorder after repeated cycles . COFs can also be metalated to enhance their selectivity for applications like ethane/ethylene separation . Surface-engineered COF-5 showed improved selectivity for CO2 over N2, dependent on the type and content of the functionalities .

- Pharmaceutical Applications Chalcones, which can be related to 2,3-Dihydroxyterephthalaldehyde, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Covalent Organic Frameworks (COFs)

COFs are synthesized using building blocks like this compound to create materials with high surface areas and ordered crystalline structures .

Key features of COFs:

- Designed with specific topologies to enhance stability .

- Pore surface engineering can improve gas adsorption and separation performance .

- Display potential in creating single-site heterogeneous catalysts .

- Can undergo modifications to enhance acidic/basic stability .

Case Studies

- COF-10 This COF can adsorb ammonia, but it experiences structural disorder with repeated adsorption/desorption cycles. Heating to 200 °C under a pressure of 0.1 torr can completely remove the adsorbed ammonia .

- DBA-3D-COF Metalation of this COF with nickel resulted in a moderate increase in ethane and ethylene adsorption, showing the potential of metalated COFs for gas separation .

- COF-305 This COF, synthesized using 2,3-dimethoxyterephthalaldehyde (DMPA), exhibits a complex structure with well-defined sequences on topologically equivalent sites. Its cell volume is over 130,000 cubic angstroms .

- T-IM A tube-shaped microporous organic network bearing imidazolium salt was tested as a heterogeneous catalyst in the conversion of CO2 with epoxides into cyclic carbonates, and it showed very promising activity .

Data Table: COF Applications

Therapeutic peptides

Wirkmechanismus

The mechanism of action of 2,3-dihydroxyterephthalaldehyde involves its ability to interact with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its binding to specific targets. The formyl groups can undergo chemical reactions that modify the structure and function of the target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxyterephthalaldehyde is similar to other dihydroxybenzene derivatives, such as catechol and hydroquinone. it is unique in that it contains two formyl groups in addition to the hydroxyl groups. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds. Other similar compounds include 2,3-dihydroxybenzaldehyde and 2,3-dihydroxybenzoic acid .

Biologische Aktivität

2,3-Dihydroxyterephthalaldehyde (DHTA) is a compound that has garnered attention due to its potential biological activities and applications in materials science, particularly in the synthesis of covalent organic frameworks (COFs). This article explores the biological activity of DHTA, including its synthesis, properties, and relevant case studies.

This compound is characterized by the molecular formula and is known for its ability to form stable frameworks through Schiff-base reactions. The synthesis often involves the reaction of this compound with amines or other aldehydes to create various COFs with distinct properties.

Biological Activity

Antioxidant Properties : DHTA exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with hydroxyl groups can scavenge free radicals effectively, thus protecting cells from oxidative damage.

Antimicrobial Activity : Research indicates that DHTA demonstrates antimicrobial properties against various bacterial strains. The presence of hydroxyl groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects : DHTA has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Schiff Base Reactions : A study highlighted the synthesis of bifunctional COFs using DHTA, demonstrating their excellent thermal and chemical stability due to intramolecular hydrogen bonding interactions. The resulting materials showed promising applications in catalysis and gas storage .

- Covalent Organic Frameworks : Another research article focused on the construction of COF-304 using DHTA as a building block. This framework exhibited unique structural complexity and high surface area, making it suitable for applications in gas adsorption and separation .

- Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity of several derivatives of DHTA. The findings indicated that DHTA had a higher radical scavenging ability compared to its analogs, suggesting its potential as a natural antioxidant agent .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2,3-dihydroxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXRJTTYBZXJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148063-59-6 | |

| Record name | 2,3-dihydroxybenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.